molecular formula C10H8N2O B160658 7-(Cyanomethoxy)indole CAS No. 135328-50-6

7-(Cyanomethoxy)indole

Cat. No.: B160658
CAS No.: 135328-50-6
M. Wt: 172.18 g/mol
InChI Key: BFLZDIZKCIZTFL-UHFFFAOYSA-N
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Description

7-(Cyanomethoxy)indole is a chemical compound with the molecular formula C10H8N2O. It is an indole derivative, characterized by the presence of a cyanomethoxy group at the 7th position of the indole ring. Indole derivatives are known for their wide range of biological activities and are found in various natural products and pharmaceuticals .

Mechanism of Action

Target of Action

7-(Cyanomethoxy)indole is a reagent used in the creation of N-benzyl dihydroindole LTD4 antagonists . LTD4 antagonists are known to target leukotriene receptors, which play a crucial role in mediating inflammatory responses.

Mode of Action

It’s known to be a reagent in the synthesis of n-benzyl dihydroindole ltd4 antagonists . These antagonists work by blocking the action of leukotrienes, thereby reducing inflammation.

Biochemical Pathways

Indole, the core structure of this compound, is a signaling molecule produced by both bacteria and plants . It plays a significant role in bacterial physiology, pathogenesis, animal behavior, and human diseases . Indole can be produced from tryptophan by tryptophanase in many bacterial species . Various bacterial strains have obtained the ability to transform and degrade indole .

Pharmacokinetics

Its molecular weight of 17218 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

As a reagent in the synthesis of n-benzyl dihydroindole ltd4 antagonists , it contributes to the production of compounds that can reduce inflammation by blocking the action of leukotrienes.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, 7-cyanoindole, a related compound, has been shown to serve as a sensitive fluorescence probe of hydration, with its fluorescence properties depending on the amount of water in the environment . This suggests that the action, efficacy, and stability of this compound could also be influenced by the hydration level in its environment.

Biochemical Analysis

Biochemical Properties

Indole compounds, which share a similar structure, are known to exhibit diverse chemical structures and versatile pharmacological activities . They are involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .

Cellular Effects

Indole and its derivatives have been shown to have significant effects on various biological functions of microbial communities, such as biofilm formation, motility, virulence, plasmid stability, and antibiotic resistance . They can also enhance persister formation in E. coli and activate innate immune responses in both plant and human tissues .

Molecular Mechanism

Indole compounds are known to interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 7-(Cyanomethoxy)indole in laboratory settings. Indole compounds are known to have various effects over time, including changes in their stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of this compound in animal models. Indole acetic acid, a related compound, has been shown to have anti-depressive effects in an animal model of chronic mild stress .

Metabolic Pathways

Indole and its derivatives are known to be involved in the shikimate metabolic pathway, which converts shikimate to L-tryptophan .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. Indole is known to be able to cross E. coli membranes without the aid of any proteinaceous transporter .

Subcellular Localization

Enzymes involved in indole alkaloid biosynthesis in certain plants have been found to be localized in specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Cyanomethoxy)indole typically involves the introduction of a cyanomethoxy group to the indole ring. One common method is the nucleophilic substitution reaction where a suitable indole precursor is reacted with a cyanomethylating agent under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions: 7-(Cyanomethoxy)indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-(Cyanomethoxy)indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: 7-(Cyanomethoxy)indole is unique due to the presence of the cyanomethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(1H-indol-7-yloxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-5-7-13-9-3-1-2-8-4-6-12-10(8)9/h1-4,6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLZDIZKCIZTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC#N)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567613
Record name [(1H-Indol-7-yl)oxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135328-50-6
Record name 2-(1H-Indol-7-yloxy)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135328-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(1H-Indol-7-yl)oxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 100 mL roundbottom flask equipped with a magnetic stirrer and rubber septum, 7-hydroxy-1H-indole (1.66 g., 12.48 mmol) was dissolved 50 mL anhydrous acetonitrile. The flask was charged with potassium carbonate (6.88 g., 49.9 mmol) and cooled to 0° C. While stirring, bromoacetonitrile (1.64 g., 13.73 mmol) was added dropwise over two minutes. The reaction mixture was allowed to warm to ambient temperature and stirring was continued for three hours. The solution was washed with water (2×30 mL) and brine (1×30 mL), dried over MgSO4 and concentrated in vacuo. The resulting oily brown residue was purified by flash chromatography (95:5 ethyl acetate:hexanes to 85:15 ethyl acetate:hexanes over minutes) to give (1H-Indol-7-yloxy)-acetonitrile as a crystalline solid (0.244-g.) ms: (M−H)−=171.2.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.88 g
Type
reactant
Reaction Step Two
Quantity
1.64 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 7-benzyloxyindole (0.5 g, 2.24 mmol) in methanol (100 ml) is hydrogenated at 60 psi (4.38 Kg/cm2) over 10% palladium on charcoal (50 mg) for 4 hours. The catalyst is filtered off and the filtrate was evaporated. A stirred solution of the residue and bromoacetonitrile (0.16 ml, 2.3 mmol) in methyl ethyl ketone (5 ml) is heated under reflux with solid anhydrous potassium carbonate (0.62 g, 4.5 mmol) for 2 hours, cooled, poured onto ice-hydrochloric acid and extracted with dichloromethane. The extract is dried and evaporated and the residue is chromatographed on silica in ethyl acetate-hexane (1:2) to give a pale solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.62 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The protected 7-substituted indole (Example 34a part ii) (0.53 g, 1.75 mmol) in methanol (10 ml) and toluene (10 ml) was hydrogenated in a Parr apparatus at 50 p.s.i. for 1 hour in the presence of Pearlman's catalyst (0.33 g). The reaction mixture was filtered through Celite and the filtrate evaporated in vacuo. The crude 7-hydroxy indole was taken up in methyl ethyl ketone (20 ml), and bromoacetonitrile (0.65 g, 5.25 mmol) and anhydrous potassium carbonate (0.6 g, 4.35 mmol) added. The mixture was refluxed under nitrogen for 1 hour, cooled, poured into 2.5M hydrochloric acid/ice and extracted into dichloromethane. The organic phase was washed with water, dried, filtered and evaporated in vacuo.
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
hydrochloric acid ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0.33 g
Type
catalyst
Reaction Step Six

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